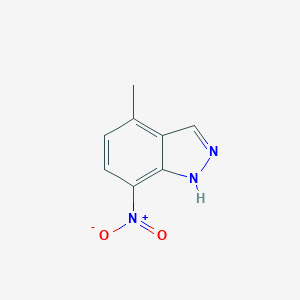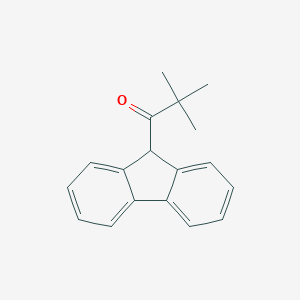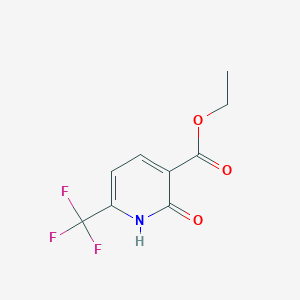
1-(3-Aminopropyl)aziridine
Overview
Description
“1-(3-Aminopropyl)aziridine” is a derivative of aziridine, which is an organic compound consisting of a three-membered heterocycle C2H5N . It is a colorless, toxic, volatile liquid that is of significant practical interest . The parent compound is aziridine (or ethylene imine), with molecular formula C2H4NH . Its chemical formula is C5H12N2 and its molecular weight is 100.165 .
Synthesis Analysis
Aziridines are typically synthesized by coupling amines and alkenes via an electrogenerated dication . This process involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . Other methods include the reaction of N-tosyl imines with in situ generated iodomethyllithium , and the reaction of aldimines (generated in situ from aldehydes and amines) with ethyl diazoacetate .
Molecular Structure Analysis
Aziridines are organic compounds containing the aziridine functional group, a three-membered heterocycle with one amine (>NR) and two methylene bridges (>CR2) . The bond angles in aziridine are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain .
Chemical Reactions Analysis
Aziridines have substantial ring strain and a resultant proclivity towards ring-opening reactions, making them versatile precursors of diverse amine products . They can be transformed into a wide range of N-alkyl aziridine products .
Physical And Chemical Properties Analysis
Aziridines are colorless, toxic, volatile liquids . They have a high ring strain energy, similar to other three-membered ring compounds, including cyclopropane and oxirane .
Scientific Research Applications
Aziridine Alkaloids as Therapeutic Agents
Research on aziridine alkaloids, including 1-(3-Aminopropyl)aziridine, has highlighted their potential as a source of drug prototypes and leads for drug discovery due to their antitumor, antimicrobial, and antibacterial effects. These compounds, isolated from terrestrial and marine species, have been shown to possess significant pharmacological activity, underscoring their importance in the development of new therapeutic agents (Ismail, Levitsky, & Dembitsky, 2009).
Mitomycin C and the Role of Aziridine
Mitomycin C, an alkylating agent with antitumor activity, requires the aziridine ring for its action. This highlights the critical role of aziridine structures in the efficacy of certain chemotherapeutic agents. The study of mitomycin C's mechanism provides insight into how aziridine compounds can be leveraged in cancer treatment, emphasizing the aziridine ring's essential function in DNA cross-linking and tumor inhibition (Crooke & Bradner, 1976).
Aziridines in Chemical Synthesis
The use of aziridines in chemical synthesis, particularly through nucleophilic substitutions and cyclization reactions, showcases their versatility. The synthesis of aziridines through the intermediate formation of β-amino methylselenonium salts demonstrates their utility in constructing complex chemical structures. This application in synthetic chemistry points to the broader potential of aziridines in drug development and other scientific fields (Paulmier, 2001).
Rearrangement of Beta-Amino Alcohols via Aziridiniums
The rearrangement of beta-amino alcohols through aziridinium intermediates is a critical reaction in organic chemistry, demonstrating the chemical flexibility and applicability of aziridine-based compounds. This process, which allows for the selective formation of amines, underscores the importance of aziridine and aziridinium structures in facilitating complex chemical transformations, further highlighting their role in synthetic organic chemistry (Métro, Duthion, Gomez Pardo, & Cossy, 2010).
Antiviral Therapy: Aziridine-Containing Compounds
Aziridine-containing compounds have been explored for their antiviral properties, as seen in the development of prodrugs based on aziridine derivatives for HIV therapy. The study and application of aziridine-based structures in antiviral drug design provide a promising avenue for creating more effective and less toxic therapeutic options, indicating the broad spectrum of aziridine's potential applications in medical research (Khandazhinskaya, Matyugina, & Shirokova, 2010).
Safety and Hazards
Future Directions
Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches have been highlighted . These new strategies, compared with more classical approaches, identify current gaps in the field and showcase new and exciting opportunities to move the chemistry of aziridines forward in the future .
Mechanism of Action
Target of Action
1-(3-Aminopropyl)aziridine, also known as 1-Aziridinepropanamine, primarily targets the aziridine ring, a three-membered ring in organic chemistry . The aziridine ring is similar to epoxides, with the oxygen atom replaced by a nitrogen atom . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .
Mode of Action
The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .
Biochemical Pathways
Aziridines are inherently strained, making them highly reactive to attack from nucleophilic species . This reactivity has prompted decades of investigation into their chemical synthesis and utilization in the pharmaceutical and materials industries . Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Result of Action
Many aziridine alkaloids have anticancer, antibacterial, and/or antimicrobial activity against selected cancer cell lines, pathogenic bacteria, and/or microorganisms . This strongly indicates that the presence of the aziridine ring in natural as well as synthetic compounds is essential for such activities .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of nucleophiles and the pH of the environment. The aziridine ring can be activated in the presence of electron-withdrawing substituents and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids .
Biochemical Analysis
Biochemical Properties
The bond angles in aziridines are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain . This strain influences the reactivity of aziridines, making them attractive for study in terms of reactivity and pharmacodynamic action .
Cellular Effects
Aziridines have been found to have anticancer, antibacterial, and antimicrobial activity against selected cancer cell lines, pathogenic bacteria, and microorganisms . This suggests that 1-(3-Aminopropyl)aziridine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Aziridines are known to undergo ring-opening reactions in the presence of nucleophiles, imparting useful alkylating properties . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Aziridines are inherently strained, making them attractive for study in terms of reactivity and pharmacodynamic action . This suggests that the effects of this compound may change over time in laboratory settings, including potential changes in the compound’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
Aziridines are known to be involved in various metabolic pathways . This suggests that this compound may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
The localization of a protein can be predicted based on its amino acid sequence . This suggests that this compound may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.
properties
IUPAC Name |
3-(aziridin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-2-1-3-7-4-5-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUAFMCFYSTCLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147945 | |
| Record name | Aziridine, 1-(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072-65-7 | |
| Record name | Aziridine, 1-(3-aminopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aziridine, 1-(3-aminopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





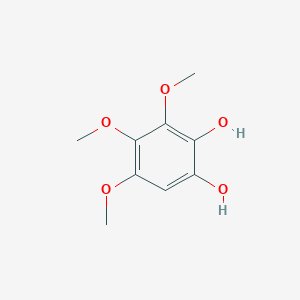


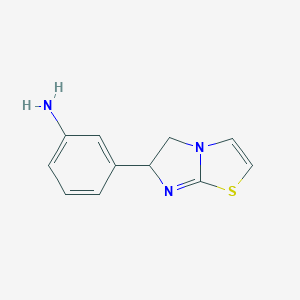

![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)

